L-TRYPTOPHAN (1-13C)
Description
Fundamental Principles of Stable Isotope Tracing in Biological Systems
Stable isotope tracing is a powerful technique used to investigate the pathways and dynamics of biochemical reactions within living organisms. mdpi.com The core principle involves introducing molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a biological system. mdpi.comnumberanalytics.com These labeled molecules are chemically identical to their natural counterparts and participate in metabolic reactions in the same manner. numberanalytics.com However, their increased mass allows them to be distinguished and tracked using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.com
By monitoring the incorporation of these heavy isotopes into various metabolites over time, researchers can elucidate metabolic pathways, quantify the rate of metabolic reactions (flux analysis), and understand how different metabolic networks are interconnected. numberanalytics.comcreative-proteomics.com This approach provides a dynamic view of metabolism that is not achievable with traditional methods that only measure the static concentrations of metabolites. nih.gov
Strategic Significance of Carbon-13 Labeling at the Carboxyl Position (C1) of L-Tryptophan
The specific labeling of L-tryptophan at the carboxyl carbon (C1) with ¹³C is of particular strategic importance for several key metabolic investigations. When L-tryptophan (1-¹³C) is metabolized through certain pathways, the labeled carboxyl group can be cleaved and released as ¹³CO₂. The detection of this labeled carbon dioxide in exhaled breath provides a direct, non-invasive measure of the rate of specific catabolic pathways. nih.govresearchgate.net
Overview of L-Tryptophan's Role as a Biochemical Precursor in Key Metabolic Pathways
L-tryptophan is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. acs.org Beyond its fundamental role in protein synthesis, tryptophan serves as a crucial precursor for the synthesis of several bioactive molecules with critical physiological functions. wikipedia.orgnih.gov There are three major metabolic pathways for tryptophan degradation: the serotonin (B10506) pathway, the kynurenine (B1673888) pathway, and the indole (B1671886) pathway. pensoft.net
The Serotonin Pathway: A small fraction of tryptophan is converted to serotonin (5-hydroxytryptamine), a vital neurotransmitter that regulates mood, sleep, and appetite. nih.govfrontiersin.org This conversion is initiated by the enzyme tryptophan hydroxylase. pensoft.net Serotonin can be further metabolized to melatonin, a hormone that controls circadian rhythms. acs.orgwikipedia.org
The Kynurenine Pathway: The vast majority (over 95%) of tryptophan that is not used for protein synthesis is catabolized through the kynurenine pathway. wikipedia.orgpensoft.net This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). pensoft.netnih.gov The kynurenine pathway produces a variety of metabolites, some of which are neuroactive, and ultimately leads to the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a coenzyme essential for cellular energy metabolism. pensoft.net
The Indole Pathway: In the gut, intestinal microbiota can metabolize tryptophan to produce various indole derivatives, such as indole-3-acetic acid and indole-3-propionic acid. nih.govfrontiersin.org These microbial metabolites can have significant effects on host physiology, including immune function and gut homeostasis. researchgate.netbevital.no
The strategic use of L-Tryptophan (1-¹³C) allows researchers to probe the activity of these pathways, particularly the kynurenine pathway, providing valuable insights into health and disease.
Interactive Data Table: Key Metabolic Pathways of L-Tryptophan
| Pathway | Primary Function | Key Enzymes | Major Products |
| Serotonin Pathway | Neurotransmission, Mood Regulation | Tryptophan Hydroxylase (TPH) | Serotonin, Melatonin |
| Kynurenine Pathway | NAD+ Synthesis, Immune Modulation | Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO) | Kynurenine, Kynurenic Acid, Quinolinic Acid, NAD+ |
| Indole Pathway (Gut Microbiota) | Gut Homeostasis, Host-Microbe Signaling | Tryptophanase | Indole, Indole-3-acetic acid, Indole-3-propionic acid |
Detailed Research Findings
Research utilizing L-Tryptophan (1-¹³C) has yielded significant findings, particularly in the context of neurological and inflammatory disorders. For instance, the L-[1-¹³C]tryptophan breath test has been employed to assess the in vivo activity of the kynurenine pathway. Studies have shown that in patients with major depressive disorder, there is a significantly higher cumulative recovery rate of ¹³CO₂ in the breath compared to healthy controls. nih.gov This suggests an increased catabolic turnover of tryptophan along the kynurenine pathway in these individuals, a finding that aligns with the theory of inflammation-induced depression. nih.govresearchgate.net
Properties
Molecular Weight |
205.22 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Advanced Synthetic Methodologies for L Tryptophan 1 ¹³c Production
Chemo-Enzymatic Synthesis Routes for Site-Specific Isotopic Incorporation
Chemo-enzymatic synthesis provides a powerful approach for the production of L-Tryptophan (1-¹³C) by combining the selectivity of enzymatic reactions with the versatility of chemical synthesis. nih.govd-nb.info This strategy often involves the enzymatic condensation of a ¹³C-labeled precursor with another molecule to form the tryptophan backbone.
A prominent chemo-enzymatic method involves the use of tryptophan synthase (EC 4.2.1.20). researchgate.net This enzyme catalyzes the final step in tryptophan biosynthesis, which is the reaction between indole (B1671886) and L-serine. To achieve labeling at the 1-position, a precursor that introduces the ¹³C at the carboxyl group is necessary. One such route could involve the enzymatic conversion of a custom-synthesized ¹³C-labeled substrate.
Another approach utilizes enzymes like tryptophanase (EC 4.1.99.1), which can catalyze the synthesis of L-tryptophan from indole, pyruvate (B1213749), and ammonia. researchgate.net In this case, [1-¹³C]-pyruvate would serve as the labeled precursor, directly incorporating the ¹³C isotope at the desired carboxyl position of the final L-tryptophan molecule. The high stereoselectivity of these enzymes ensures the production of the biologically active L-enantiomer. d-nb.info
The synthesis of specifically labeled isotopomers can also be achieved using other enzymes. For instance, L-amino acid dehydrogenases can be employed in reductive amination reactions where a ¹³C-labeled α-keto acid is converted to the corresponding amino acid. dntb.gov.ua For L-Tryptophan (1-¹³C), this would involve the use of [1-¹³C]-indole-3-pyruvic acid as the starting material.
| Enzyme System | Labeled Precursor | Unlabeled Substrate | Key Advantage |
| Tryptophan Synthase | [1-¹³C]-L-Serine | Indole | High specificity and yield in the final condensation step. |
| Tryptophanase | [1-¹³C]-Pyruvate | Indole, Ammonia | Utilizes a readily available labeled precursor for direct incorporation. researchgate.net |
| L-Amino Acid Dehydrogenase | [1-¹³C]-Indole-3-pyruvic acid | Ammonia | Provides a direct route to the final product with high enantiomeric purity. dntb.gov.ua |
Biosynthetic Cascade Approaches for Modular Isotopic Labeling
Biosynthetic cascade reactions, which involve multiple enzymes in a one-pot synthesis, offer an efficient and modular approach to isotopic labeling. rsc.org This methodology allows for the construction of complex molecules from simple, inexpensive labeled starting materials. rsc.org
A notable biosynthetic cascade for L-tryptophan isotopologs utilizes L-threonine aldolase (B8822740) and an engineered β-subunit of tryptophan synthase. rsc.org This system can produce L-tryptophan from indole, glycine, and formaldehyde. For the synthesis of L-Tryptophan (1-¹³C), [1-¹³C]-glycine can be used as the labeled precursor. The modularity of this cascade allows for the specific incorporation of isotopes at different positions by selecting the appropriately labeled starting material. rsc.org
The advantages of such cascade reactions include reduced downstream processing and purification steps, as intermediates are directly channeled to the next enzymatic reaction. This approach is also environmentally benign as it is performed in aqueous solutions under mild conditions. nih.gov
Optimization of Precursor Selection and Isotopic Enrichment Yields
The selection of the appropriate ¹³C-labeled precursor is a critical factor that influences the efficiency and cost-effectiveness of L-Tryptophan (1-¹³C) synthesis. Commercially available precursors like [1-¹³C]-glucose or [1-¹³C]-pyruvate are often used in fermentation-based production methods. nih.gov In such systems, microorganisms are engineered to overproduce L-tryptophan, and the labeled precursor is fed into the culture medium. nih.gov
However, metabolic scrambling, where the ¹³C label is distributed to other positions within the molecule or to other metabolites, can be a significant issue. portlandpress.com To minimize scrambling and maximize isotopic enrichment at the target position, several strategies can be employed. These include the use of auxotrophic microbial strains that are deficient in specific metabolic pathways, thereby forcing the incorporation of the labeled precursor into the desired product. nih.gov For instance, using an E. coli strain with a disrupted tryptophan degradation pathway (tnaA gene knockout) can prevent the breakdown of the newly synthesized L-tryptophan and reduce label scrambling. nih.gov
The choice of precursor also depends on the synthetic route. For chemo-enzymatic methods, simpler labeled molecules like [1-¹³C]-glycine or [1-¹³C]-pyruvate are often preferred due to their lower cost and more direct incorporation into the final product. rsc.org The yield of isotopic enrichment is a key metric, with successful methods achieving over 98% incorporation of the ¹³C isotope at the specified position. sigmaaldrich.com
| Precursor | Synthetic Approach | Potential for Scrambling | Mitigation Strategy |
| [1-¹³C]-Glucose | Fermentation with E. coli | High, due to central metabolism | Use of auxotrophic strains, pathway engineering. nih.gov |
| [1-¹³C]-Pyruvate | Chemo-enzymatic (Tryptophanase) | Low to moderate | Direct enzymatic conversion minimizes metabolic pathways. researchgate.net |
| [1-¹³C]-Glycine | Biosynthetic Cascade | Low | Modular enzymatic steps provide high control over label incorporation. rsc.org |
| [1-¹³C]-Indole-3-pyruvic acid | Chemo-enzymatic (L-Amino Acid Dehydrogenase) | Very Low | Direct conversion of the immediate precursor to L-tryptophan. |
Purification and Characterization of Labeled L-Tryptophan (1-¹³C) Isotopologs
Following synthesis, the purification of L-Tryptophan (1-¹³C) is essential to remove unreacted precursors, byproducts, and any unlabeled tryptophan. Common purification techniques include recrystallization and chromatography. Recrystallization from a water-containing acetic acid solution has been shown to be an effective method for obtaining highly purified tryptophan. google.com For more stringent purity requirements, chromatographic methods such as ion-exchange chromatography or reversed-phase high-performance liquid chromatography (HPLC) are employed.
The characterization of the final product is crucial to confirm its chemical identity, enantiomeric purity, and, most importantly, the position and extent of isotopic labeling.
Mass Spectrometry (MS) is used to confirm the molecular weight of the labeled compound. For L-Tryptophan (1-¹³C), the molecular weight is expected to be approximately 205.22 g/mol , which is one mass unit higher than the unlabeled compound (204.23 g/mol ). isotope.comisotope.com High-resolution mass spectrometry can precisely determine the mass and confirm the incorporation of a single ¹³C atom. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for determining the exact location of the isotopic label. researchgate.net In a ¹³C NMR spectrum of L-Tryptophan (1-¹³C), the signal corresponding to the carboxyl carbon (C1) will be significantly enhanced. hmdb.ca The chemical shift of the C1 carbon in L-tryptophan is approximately 174 ppm. One-dimensional and two-dimensional NMR experiments, such as ¹H-¹³C HSQC, can be used to verify the specific incorporation of the ¹³C label at the carboxyl position and to ensure the structural integrity of the molecule.
The enantiomeric purity is typically confirmed using chiral HPLC, ensuring that the product is the desired L-isomer with a purity often exceeding 99%.
| Analytical Technique | Purpose | Key Finding for L-Tryptophan (1-¹³C) |
| Mass Spectrometry (MS) | Confirms molecular weight and isotopic incorporation. | Molecular weight of ~205.22 g/mol . isotope.comisotope.com |
| ¹³C NMR Spectroscopy | Determines the position and enrichment of the ¹³C label. | Enhanced signal at ~174 ppm corresponding to the C1 carboxyl carbon. researchgate.nethmdb.ca |
| ¹H NMR Spectroscopy | Confirms overall chemical structure. | Spectrum consistent with the standard L-tryptophan structure. |
| Chiral HPLC | Determines enantiomeric purity. | >99% L-isomer. |
Sophisticated Analytical Techniques for L Tryptophan 1 ¹³c Tracing
Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C-Tryptophan Analysis
NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. reading.ac.uk In the context of L-Tryptophan (1-¹³C), ¹³C-NMR is particularly valuable for elucidating its metabolic journey and its role in biomolecular structures. chempep.com
High-Resolution ¹³C-NMR for Metabolic Fate Elucidation
High-resolution ¹³C-NMR spectroscopy is instrumental in tracking the ¹³C label from L-Tryptophan (1-¹³C) as it is incorporated into various metabolites. This technique allows for the identification and quantification of downstream products of tryptophan metabolism. By analyzing the ¹³C chemical shifts and coupling constants, researchers can map the flow of the labeled carbon atom through metabolic pathways. nih.gov
For instance, the metabolism of tryptophan can be followed by observing the appearance of the ¹³C label in key metabolites. This provides direct evidence of specific enzymatic reactions and pathway activities. The high resolution of modern NMR instruments, such as those operating at 600 MHz and higher, enables the distinction of subtle differences in the chemical environment of the ¹³C nucleus, providing a detailed metabolic snapshot. hmdb.ca
Key Research Findings from ¹³C-NMR Metabolic Studies:
| Metabolite | Pathway | Significance of ¹³C Labeling |
| Kynurenine (B1673888) | Kynurenine Pathway | Elucidates the primary route of tryptophan degradation. |
| Serotonin (B10506) | Serotonin Synthesis | Tracks the conversion of tryptophan to this crucial neurotransmitter. |
| Indole-3-acetic acid | Auxin Biosynthesis (in plants) | Demonstrates the role of tryptophan as a precursor to plant hormones. |
Application in Biomolecular Structure and Dynamics Studies
The incorporation of L-Tryptophan (1-¹³C) into proteins allows for detailed investigations of protein structure and dynamics using ¹³C-NMR. isotope.com Tryptophan residues are often found in key regions of proteins, such as active sites and protein-protein interaction interfaces. nih.gov By observing the ¹³C-labeled tryptophan, scientists can gain insights into:
Protein Folding and Unfolding: Monitoring the chemical environment of the ¹³C label can reveal conformational changes during protein folding and unfolding processes.
Ligand Binding: Changes in the ¹³C chemical shift of tryptophan upon ligand binding can be used to characterize binding events and determine binding affinities.
Protein Dynamics: NMR relaxation experiments on ¹³C-labeled tryptophan can provide information on the flexibility and motion of the tryptophan side chain, which is often related to protein function. nih.govumich.edu
The conformation of the tryptophan side chain itself can be analyzed in detail using NMR methods, providing information on the dihedral angles and the populations of different conformational states in solution. rsc.org
Site-Selective ¹³C Labeling for Enhanced Spectral Resolution in Proteins
While uniform labeling of proteins with ¹³C can be informative, it often leads to complex NMR spectra with significant signal overlap, especially for larger proteins. researchgate.net Site-selective labeling, where only specific amino acid types or even specific positions within an amino acid are labeled, is a powerful strategy to simplify spectra and enhance resolution. researchgate.netresearchgate.net
The use of precursors like [1-¹³C]ribose can lead to the specific labeling of the δ1 position of tryptophan residues, helping to resolve spectral overlap. nih.gov This targeted approach allows for the unambiguous assignment of NMR signals and facilitates detailed studies of specific tryptophan residues within a protein. nih.gov Cell-free protein synthesis systems have emerged as a valuable tool for producing proteins with such selective labeling patterns, using inexpensive ¹³C-labeled precursors. researchgate.net This methodology has been shown to produce proteins with [¹³C, ¹H]-HSQC cross-peaks free of one-bond ¹³C-¹³C couplings, significantly improving spectral quality. researchgate.net
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Isotope Tracking
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. chempep.com It is a cornerstone of metabolomics and proteomics, and when combined with stable isotope labeling, it becomes a powerful tool for quantitative analysis and flux determination. chempep.comwikipedia.org
Mass Isotopomer Distribution (MID) Analysis for Flux Determination
Metabolic Flux Analysis (MFA) using stable isotopes like ¹³C is a key technique for quantifying the rates of metabolic reactions within a cell. frontiersin.org When cells are cultured with L-Tryptophan (1-¹³C), the ¹³C label is incorporated into downstream metabolites. Mass spectrometry is then used to measure the mass isotopomer distributions (MIDs) of these metabolites. plos.org An MID represents the relative abundance of molecules with different numbers of ¹³C atoms.
By analyzing the MIDs of various metabolites, researchers can mathematically model and determine the fluxes through different metabolic pathways. plos.orgnih.gov This approach provides a quantitative understanding of cellular metabolism under different conditions. Accurate measurement of MIDs is crucial for reliable flux estimates, and significant effort has been dedicated to optimizing analytical methods to minimize errors. nih.govresearchgate.net
Example of Mass Isotopomer Data for a Hypothetical Metabolite Downstream of Tryptophan:
| Mass Isotopomer | Relative Abundance (%) |
| M+0 (unlabeled) | 60 |
| M+1 (one ¹³C) | 35 |
| M+2 (two ¹³C) | 5 |
This data would indicate the extent to which the ¹³C label from L-Tryptophan (1-¹³C) has been incorporated into the metabolite pool.
High-Resolution Mass Spectrometry for Quantitative Proteomics Applications
High-resolution mass spectrometers, such as Orbitrap and quadrupole-Orbitrap instruments, offer exceptional mass accuracy and resolution, which is highly advantageous for quantitative proteomics. nih.govcreative-proteomics.com In the context of L-Tryptophan (1-¹³C), these instruments can be used for:
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): While SILAC traditionally uses heavy arginine and lysine (B10760008), the principle can be extended to other amino acids like tryptophan. By growing one cell population in media with normal tryptophan and another with L-Tryptophan (1-¹³C), the relative abundance of proteins between the two samples can be accurately quantified by comparing the intensities of the light and heavy peptide signals in the mass spectrometer.
Targeted Quantification: Tandem mass spectrometry (MS/MS) methods, such as parallel reaction monitoring (PRM), can be used to specifically and quantitatively measure peptides containing the ¹³C-labeled tryptophan. rsc.org This targeted approach offers high sensitivity and specificity for quantifying specific proteins of interest. mdpi.comnih.govresearchgate.net
The high resolution of these instruments allows for the clear separation of the isotopically labeled peptides from the unlabeled counterparts and from other interfering ions, leading to more accurate and reliable quantification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable small molecules. For the analysis of non-volatile metabolites like amino acids and their derivatives, a chemical derivatization step is necessary to increase their volatility and thermal stability. creative-proteomics.com This process involves chemically modifying the metabolites, for instance, through silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to produce trimethylsilyl (B98337) (TMS) derivatives. mdpi.com
Once derivatized, the sample is introduced into the gas chromatograph, where the mixture is vaporized and separated based on the components' differing affinities for a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments.
In the context of L-Tryptophan (1-¹³C) tracing, the key advantage of GC-MS lies in its ability to separate and identify various metabolites and to determine the incorporation of the ¹³C label. The presence of the ¹³C atom at the C1 position of tryptophan leads to a +1 mass shift in the molecular ion and in any fragments containing this labeled carbon. For example, if a metabolite of tryptophan retains the C1 carbon, its mass spectrum will show a peak at M+1, where M is the mass of the unlabeled metabolite. By comparing the intensities of the M and M+1 peaks, the degree of isotope enrichment can be quantified. This information is crucial for metabolic flux analysis, which aims to determine the rates of metabolic reactions within a biological system. nih.govresearchgate.net
Detailed Research Findings:
Research utilizing GC-MS for tryptophan metabolite analysis has established robust methods for their detection. Studies have detailed the derivatization protocols and the resulting mass spectra for various tryptophan metabolites, including indole-containing acids. mdpi.com For instance, the derivatization of indolic acids with BSTFA can lead to the formation of multiple TMS derivatives for each acid, which can be resolved and identified by GC-MS. mdpi.com While specific data tables for L-Tryptophan (1-¹³C) are not widely available in public literature, the principles of ¹³C metabolic flux analysis using GC-MS are well-established for other labeled substrates like glucose. nih.gov These studies demonstrate the ability to quantify the relative abundance of different isotopologues (molecules that differ only in their isotopic composition), providing detailed insights into pathway utilization. frontiersin.org
Below is a representative data table illustrating the type of data that would be generated from a hypothetical GC-MS analysis of key metabolites derived from L-Tryptophan (1-¹³C).
| Metabolite | Derivatization Method | Key Fragment Ion (m/z) of Unlabeled Metabolite | Key Fragment Ion (m/z) of ¹³C-Labeled Metabolite |
| Tryptophan | Silylation (3 TMS) | 335 | 336 |
| Indole-3-acetic acid | Silylation (2 TMS) | 319 | 320 |
| Kynurenine | Silylation (4 TMS) | 496 | 497 |
| Kynurenic acid | Silylation (3 TMS) | 425 | 426 |
This table is a representative example and not based on a specific cited study.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Pathway Intermediates
Liquid Chromatography-Mass Spectrometry (LC-MS) is another cornerstone technique in metabolomics, offering distinct advantages for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile and thus not amenable to GC-MS without derivatization. chromatographyonline.comdiabetesjournals.org LC-MS is particularly well-suited for the analysis of pathway intermediates in complex biological matrices. mdpi.com
In LC-MS, separation is achieved in the liquid phase using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The choice of the column's stationary phase (e.g., C18 for reversed-phase chromatography or HILIC for hydrophilic interaction chromatography) allows for the separation of metabolites based on their polarity. diabetesjournals.org Following separation, the eluent is introduced into the mass spectrometer through an interface, most commonly an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation. nih.gov
For more detailed structural information and to enhance specificity, tandem mass spectrometry (MS/MS) is often employed. creative-proteomics.com In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ of a metabolite) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process, known as multiple reaction monitoring (MRM) when specific precursor-product ion transitions are monitored, provides a high degree of sensitivity and selectivity for quantitative analysis. creative-proteomics.com
When tracing L-Tryptophan (1-¹³C), LC-MS/MS can precisely track the ¹³C label as it is incorporated into various downstream metabolites. The +1 mass shift in the precursor and/or product ions allows for the differentiation and quantification of labeled versus unlabeled species. This is invaluable for studying the flux through different branches of tryptophan metabolism, such as the kynurenine and serotonin pathways. mdpi.com
Detailed Research Findings:
Numerous LC-MS/MS methods have been developed for the quantification of tryptophan and its metabolites in various biological samples, such as plasma and serum. mdpi.comnih.gov These methods have demonstrated high sensitivity and specificity, with the ability to measure a wide range of metabolites simultaneously. nih.govdiva-portal.org Studies have also highlighted the importance of using isotopically labeled internal standards, such as deuterated or ¹³C-labeled tryptophan, to correct for matrix effects and improve the accuracy of quantification. Although extensive data tables specifically for L-Tryptophan (1-¹³C) are not readily found in public databases, the application of other labeled tryptophan isotopes in LC-MS studies provides a clear blueprint for how such an analysis would be conducted and the nature of the expected results.
The following is an illustrative data table of what one might expect from an LC-MS/MS analysis tracking L-Tryptophan (1-¹³C) through its metabolic pathways.
| Pathway Intermediate | LC-MS/MS Transition (Unlabeled) | LC-MS/MS Transition (¹³C-Labeled) |
| Tryptophan | 205.1 -> 188.1 | 206.1 -> 189.1 |
| Kynurenine | 209.1 -> 192.1 | 210.1 -> 193.1 |
| 5-Hydroxytryptophan | 221.1 -> 204.1 | 222.1 -> 205.1 |
| Serotonin | 177.1 -> 160.1 | 178.1 -> 161.1 |
This table is a representative example and not based on a specific cited study.
Integrated Chromatographic Methods (LC-MS, GC-MS) for Labeled Metabolite Separation
To achieve a comprehensive understanding of the metabolic fate of L-Tryptophan (1-¹³C), an integrated approach utilizing both GC-MS and LC-MS is often the most powerful strategy. These two techniques are highly complementary, each with its own strengths in separating and detecting different classes of metabolites. By combining the data from both platforms, a more complete picture of the metabolome can be constructed.
GC-MS excels in the analysis of volatile compounds and those that can be readily derivatized, such as many organic acids and some amino acids. diabetesjournals.org It often provides excellent chromatographic resolution and highly reproducible fragmentation patterns, which are beneficial for compound identification. On the other hand, LC-MS is superior for the analysis of a broader range of polar and non-volatile compounds without the need for derivatization, including many pathway intermediates, nucleotides, and larger molecules. diabetesjournals.org
In a typical integrated metabolomics workflow for tracing L-Tryptophan (1-¹³C), a biological sample would be split and processed in parallel for both GC-MS and LC-MS analysis. The data from both analyses are then combined and analyzed to provide a comprehensive list of identified and quantified metabolites, along with their respective ¹³C-labeling patterns. This integrated approach allows for the simultaneous assessment of different parts of the metabolic network that are best covered by each technique. For example, GC-MS might be used to analyze the flux into smaller organic acids, while LC-MS could track the label through the main tryptophan degradation pathways.
Detailed Research Findings:
Integrated metabolomics approaches are increasingly being used in complex biological studies to gain a systems-level view of metabolism. While specific studies detailing the integrated use of GC-MS and LC-MS for L-Tryptophan (1-¹³C) are not widespread in the literature, the general methodology is well-established in the field of metabolomics. These studies have shown that combining data from both platforms significantly increases the coverage of the metabolome, leading to more robust and comprehensive biological insights. The use of ¹³C-labeled internal standards, often in the form of a ¹³C-labeled yeast extract, can be applied across both platforms to improve the accuracy and precision of quantification. researchgate.net This integrated strategy is particularly valuable in metabolic flux analysis, where a broad coverage of metabolites is essential for accurate modeling of metabolic pathways.
Applications in Quantitative Metabolic Flux Analysis Mfa and Pathway Research
Theoretical Framework of ¹³C-Metabolic Flux Analysis with L-Tryptophan (1-¹³C)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a sophisticated technique used to determine the rates of intracellular metabolic reactions in vivo. sci-hub.seosti.gov The methodology is founded on the principle of isotope tracing, where a substrate labeled with ¹³C is introduced into a biological system. nih.gov As the labeled substrate is metabolized, the ¹³C atoms are distributed throughout the metabolic network, creating unique labeling patterns in downstream intermediates and products. jove.com By measuring these patterns, typically with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and integrating the data into a stoichiometric model of cellular metabolism, it is possible to calculate the fluxes through the constituent pathways. sci-hub.senih.gov
When L-Tryptophan (1-¹³C) is used as the tracer, the focus is specifically on the catabolic pathways that involve the decarboxylation of the amino acid. The ¹³C label is located on the carboxyl group, which is released as carbon dioxide (CO₂) during certain enzymatic reactions. researchgate.netencyclopedia.pub The detection of ¹³CO₂ is therefore a direct and quantitative indicator of the activity of these specific pathways. researchgate.netnih.gov This approach assumes that the enzymatic reaction rates are not significantly affected by the substitution of a ¹²C atom with a ¹³C atom (i.e., the kinetic isotope effect is negligible) and that the labeled pool of metabolites is homogeneously distributed within the cellular compartment being studied. sci-hub.se
The determination of metabolic fluxes can be performed under two distinct conditions: isotopic steady-state and non-steady-state (or isotopically non-stationary).
Steady-State ¹³C-MFA (SS-MFA): This is the most established approach, where cells are cultured with the ¹³C-labeled substrate for a duration sufficient to allow the labeling patterns of intracellular metabolites to become constant over time. sci-hub.sed-nb.info This isotopic equilibrium simplifies the mathematical modeling, as the system can be described by a set of algebraic equations. sci-hub.sevanderbilt.edu In the context of L-Tryptophan (1-¹³C), an SS-MFA experiment would involve continuous administration of the tracer until the rate of ¹³CO₂ production becomes constant, reflecting a steady-state flux through the decarboxylating pathways. researchgate.net
Isotopically Non-Stationary ¹³C-MFA (INST-MFA): This more advanced method analyzes the system before it reaches isotopic equilibrium. researchgate.netnih.gov It involves measuring the dynamic changes in isotopic labeling over a time course following the introduction of the tracer. vanderbilt.edunih.gov INST-MFA is particularly valuable for studying systems that are difficult to maintain in a steady state or for probing fluxes in pathways with very slow turnover rates. researchgate.netfrontiersin.org The experimental workflow requires rapid sampling and quenching, and the data analysis is more complex, involving the solution of systems of ordinary differential equations. researchgate.netnih.gov An INST-MFA experiment with L-Tryptophan (1-¹³C) could reveal the initial dynamics of tryptophan catabolism, potentially distinguishing between rapid and slower-responding pathways.
Computational modeling is central to ¹³C-MFA. A typical framework involves several key components: a detailed metabolic network model, balances for metabolite and isotopomer (molecules differing only in their isotopic composition) distributions, and algorithms for flux estimation. sci-hub.seresearchgate.net The metabolic model is a curated map of relevant biochemical reactions. d-nb.info For L-Tryptophan (1-¹³C), this model would detail the reactions of the kynurenine (B1673888), serotonin (B10506), and indole (B1671886) pathways, noting specifically which steps result in the cleavage of the C-1 carboxyl group.
The core of the analysis involves solving a system of equations that relate the unknown fluxes to the experimentally measured labeling patterns and extracellular exchange rates (e.g., tracer uptake, CO₂ release). osti.govresearchgate.net Computational tools and software packages are used to perform these complex calculations, which often involve iterative, non-linear regression to find the best fit between simulated and measured isotopomer distributions. tum.de
A critical step in the process is the correction for the natural abundance of ¹³C (approximately 1.1%). tum.de The raw measurement data must be adjusted to account for the ¹³C atoms that were already present in the metabolites before the introduction of the labeled tracer. This is accomplished using mathematical algorithms that subtract the contribution of naturally occurring isotopes, ensuring that the calculated fluxes accurately reflect the metabolism of the administered L-Tryptophan (1-¹³C). frontiersin.org
Steady-State and Non-Steady-State Flux Determination
Elucidation of Carbon Flux Distribution in Central Metabolic Pathways
While L-tryptophan is an essential amino acid and not a primary fuel source like glucose, its catabolism can influence central metabolic pathways. frontiersin.orgmdpi.com The use of L-Tryptophan (1-¹³C) provides a unique window into this interplay. The primary connection occurs through the ¹³CO₂ released during tryptophan decarboxylation. This labeled carbon dioxide can be re-assimilated into central metabolism through anaplerotic reactions, which replenish intermediates of the tricarboxylic acid (TCA) cycle. jove.com
For instance, the enzyme phosphoenolpyruvate (B93156) (PEP) carboxylase can fix ¹³CO₂ onto PEP to form ¹³C-labeled oxaloacetate. jove.com Similarly, pyruvate (B1213749) carboxylase can use ¹³CO₂ to convert pyruvate into labeled oxaloacetate. The appearance of the ¹³C label in TCA cycle intermediates (such as malate, fumarate, and citrate) and in amino acids derived from them (like aspartate and glutamate) following administration of L-Tryptophan (1-¹³C) serves as direct proof of this re-fixation activity. jove.comnih.gov Quantifying the extent of this labeling allows for the calculation of the anaplerotic flux relative to the rate of tryptophan catabolism.
While L-Tryptophan (1-¹³C) traces the fate of its C-1 carbon, other isotopic tracers, such as ¹³C-labeled glucose, are used to probe the carbon flux directed towards tryptophan biosynthesis. frontiersin.orgmdpi.com In microorganisms, for example, the precursors for tryptophan synthesis are phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), both derived from central glycolysis and the pentose (B10789219) phosphate (B84403) pathway. mdpi.comnih.gov By analyzing the labeling pattern of tryptophan after feeding labeled glucose, researchers can quantify the flux distribution at key branch points in central metabolism that lead to the synthesis of aromatic amino acids. frontiersin.orgnih.gov
Detailed Investigation of Tryptophan Catabolic Pathways using Isotopic Tracers
L-Tryptophan (1-¹³C) is exceptionally well-suited for dissecting the relative activities of the major tryptophan degradation pathways because its labeled carboxyl carbon is released at distinct points in these routes. vulcanchem.comresearchgate.net In humans, over 90% of free tryptophan is metabolized via the kynurenine pathway, with the serotonin pathway accounting for a smaller fraction (approximately 1-3%), and the indole pathway being primarily driven by gut microbiota. vulcanchem.comrsc.orgfrontiersin.org
The kynurenine pathway is the principal route of tryptophan degradation in mammals. researchgate.netfrontiersin.org The rate of this pathway is controlled by the initial, rate-limiting enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). researchgate.netrsc.org After a series of transformations, the intermediate 3-hydroxy-L-kynurenine is converted into 3-hydroxyanthranilic acid. This step releases the C-1 carboxyl carbon of the original tryptophan molecule. researchgate.net The released carbon, in the form of formate, is subsequently oxidized to CO₂.
The table below summarizes representative findings from a study using the ¹³C-Tryptophan Breath Test to compare tryptophan catabolism in patients with MDD and healthy controls.
| Parameter | MDD Patients (Mean) | Healthy Controls (Mean) | Significance (p-value) | Interpretation |
| Cmax (%) | 10.3 | 7.1 | 0.002 | The maximal concentration of exhaled ¹³CO₂ was higher in the MDD group. researchgate.netnih.gov |
| AUC (%*min) | 1147.2 | 763.5 | 0.008 | The total amount of exhaled ¹³CO₂ over the test period was greater in the MDD group. researchgate.netnih.gov |
| CRR₀₋₁₈₀ (%) | 5.3 | 3.5 | 0.004 | The cumulative recovery of the ¹³C label as CO₂ was significantly increased in patients. researchgate.netnih.gov |
| Data derived from studies on tryptophan-kynurenine metabolism in major depressive disorder. researchgate.netnih.gov |
The serotonin synthesis pathway also involves a critical decarboxylation step. Tryptophan is first hydroxylated to form 5-hydroxy-L-tryptophan (5-HTP). encyclopedia.pub Subsequently, the enzyme aromatic L-amino acid decarboxylase removes the carboxyl group from 5-HTP to produce serotonin (5-hydroxytryptamine). encyclopedia.pubrsc.org When L-Tryptophan (1-¹³C) is the substrate, this step releases the labeled C-1 carbon as ¹³CO₂. researchgate.net
Similarly, the indole pathway, which is prominent in gut bacteria, can involve the decarboxylation of tryptophan to produce tryptamine (B22526). biorxiv.org Therefore, the total ¹³CO₂ measured after administering L-Tryptophan (1-¹³C) represents the combined flux through all decarboxylating pathways. However, given that the kynurenine pathway is quantitatively dominant in most human tissues (accounting for over 90% of tryptophan catabolism), the ¹³CO₂ signal is largely attributed to its activity. vulcanchem.comresearchgate.net Distinguishing the smaller contributions from the serotonin and indole pathways often requires more complex models, additional measurements of pathway-specific metabolites, or experiments in specific cell types or organisms where the relative pathway fluxes differ from those typically seen in humans. rsc.orgnih.gov
Tracing NAD/NADP Biosynthesis from Tryptophan
L-tryptophan is a precursor for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). frontiersin.orgnih.gov These coenzymes are fundamental to cellular redox reactions and energy metabolism. nih.govfrontiersin.org The use of L-tryptophan labeled at the C1 position with carbon-13 (¹³C) allows researchers to trace the metabolic fate of the tryptophan molecule as it is converted into NAD and NADP.
In mammalian cells, the de novo synthesis of NAD+ from tryptophan begins with the conversion of tryptophan to N-formylkynurenine. mdpi.com This is the initial and rate-limiting step in the kynurenine pathway. frontiersin.org Subsequent enzymatic reactions convert N-formylkynurenine through a series of intermediates to quinolinic acid, which is then utilized to form NAD+. frontiersin.orgmdpi.com By introducing L-tryptophan (1-¹³C) into a biological system, scientists can track the incorporation of the ¹³C label into these downstream metabolites, including NAD+ and NADP+.
Table 1: Key Enzymes in the De Novo NAD+ Biosynthesis Pathway from Tryptophan
| Enzyme | Function |
| Tryptophan-2,3-dioxygenase (TDO) / Indoleamine 2,3-dioxygenase (IDO1) | Catalyzes the first and rate-limiting step, converting L-tryptophan to N-formylkynurenine. frontiersin.orgfrontiersin.org |
| Kynurenine Formamidase | Converts N-formylkynurenine to kynurenine. frontiersin.org |
| Kynureninase | Involved in the catabolic process of tryptophan to kynurenine and the de novo NAD+ biosynthesis. frontiersin.org |
De Novo Tryptophan Biosynthesis Pathway Elucidation
While humans and other mammals must obtain tryptophan from their diet, plants, fungi, and bacteria can synthesize it de novo. frontiersin.orgnih.gov The biosynthesis of L-tryptophan in these organisms involves a complex pathway that starts from chorismate, a product of the shikimate pathway. nih.gov L-tryptophan (1-¹³C) and other isotopically labeled forms of tryptophan and its precursors are invaluable for studying this pathway.
Identification of Rate-Limiting Steps and Branch Points
The tryptophan biosynthetic pathway is also interconnected with the synthesis of other aromatic amino acids, namely phenylalanine and tyrosine, which all derive from the common precursor chorismate. nih.gov Isotopic labeling studies can help to delineate the flux distribution at this critical branch point, revealing how the cell allocates resources towards the synthesis of each amino acid under different conditions.
Table 2: Research Findings on Rate-Limiting Steps in Tryptophan Biosynthesis
| Organism | Identified Rate-Limiting Step/Enzyme | Research Focus |
| Escherichia coli | DAHP synthase, Anthranilate synthase | Directing carbon flow and feedback inhibition. mdpi.com |
| Escherichia coli | Indole-glycerolphosphate synthase, Tryptophan synthase | Limitations within the L-tryptophan biosynthesis pathway. d-nb.info |
| Corynebacterium glutamicum | Shikimate pathway enzymes | Enhancing precursor supply for L-tryptophan production. biorxiv.org |
Enzymatic Reaction Mechanism Investigations using Isotope Effects
The use of isotopically labeled substrates like L-tryptophan (1-¹³C) is fundamental to the study of enzyme reaction mechanisms through the analysis of kinetic isotope effects (KIEs). d-nb.infobibliotekanauki.pl A KIE occurs when an atom at a position involved in bond-breaking or bond-making in the rate-determining step of a reaction is replaced with its heavier isotope. The resulting change in the reaction rate provides detailed information about the transition state of the reaction.
The combination of chemical and enzymatic methods allows for the synthesis of specifically labeled isotopomers of L-tryptophan, which can then be used to probe the mechanisms of individual enzymes in the pathway. d-nb.infonih.gov These studies are essential for a complete understanding of how these biological catalysts function and can inform the design of enzyme inhibitors or the engineering of enzymes with improved properties.
Advanced Research Applications Across Diverse Biological Systems
Microbial Metabolic Systems
The use of L-Tryptophan (1-13C) has been instrumental in elucidating and optimizing metabolic pathways in a range of microorganisms. Its application in 13C-metabolic flux analysis allows for the quantification of intracellular reaction rates, providing a detailed snapshot of cellular metabolism. nih.govosti.gov
Metabolic Engineering of L-Tryptophan Production in Escherichia coli
Escherichia coli is a key workhorse in the biotechnological production of L-tryptophan, an amino acid with wide applications in the pharmaceutical, food, and feed industries. mdpi.comnih.gov Metabolic engineering efforts aim to enhance production yields by redirecting carbon flow towards the tryptophan biosynthesis pathway. nih.govoup.com L-Tryptophan (1-13C) is a crucial tool in these endeavors, enabling researchers to perform 13C-metabolic flux analysis to understand the distribution of metabolic fluxes within the cell. mdpi.comasm.org
Key strategies for increasing L-tryptophan production in E. coli include:
Increasing Precursor Availability: The biosynthesis of L-tryptophan requires the precursors phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). mdpi.com Isotope labeling studies help to identify and quantify the carbon flux directed away from these precursors into competing pathways, such as the TCA cycle. mdpi.comtandfonline.com
Alleviating Feedback Inhibition: Key enzymes in the tryptophan biosynthesis pathway are subject to feedback inhibition by L-tryptophan. tandfonline.com
Engineering Transport Systems: Modifying transport systems to increase the export of L-tryptophan from the cell can alleviate feedback inhibition and enhance production. mdpi.com
| Gene Target | Modification | Effect on Metabolism | Reference |
|---|---|---|---|
| pykF | Knockout | Reduces conversion of PEP to pyruvate (B1213749), increasing PEP availability for tryptophan synthesis. | mdpi.com |
| tktA | Overexpression | Enhances the pentose (B10789219) phosphate (B84403) pathway, increasing the supply of E4P. | mdpi.com |
| mtr | Knockout | Reduces tryptophan uptake, leading to higher extracellular accumulation. | mdpi.com |
Tryptophan Metabolism in Saccharomyces cerevisiae and Other Yeast Species
Saccharomyces cerevisiae, or baker's yeast, is another important organism for biotechnological production and a model for studying eukaryotic cell biology. frontiersin.orgebi.ac.uk In yeast, L-tryptophan is a precursor for various bioactive molecules, including the neurotransmitter serotonin (B10506) and the vitamin niacin. wikipedia.org Tryptophan metabolism in S. cerevisiae is complex, involving both biosynthetic and degradation pathways. ymdb.canih.gov
The degradation of aromatic amino acids, including tryptophan, in S. cerevisiae occurs via the Ehrlich pathway. ymdb.ca This pathway is significant in fermented foods and beverages as it produces fusel alcohols, which are important flavor and aroma compounds. ymdb.ca Isotopic labeling with L-Tryptophan (1-13C) can be used to trace the flow of the carbon backbone through this pathway.
Recent studies have highlighted the importance of tryptophan metabolism in yeast's tolerance to environmental stressors like isobutanol. nih.gov Transcriptomic analysis has shown that under stress, genes related to amino acid biosynthesis and transport, including those for tryptophan, are upregulated. nih.gov Furthermore, 13C-labeled metabolic flux analysis has been used to understand how genetic modifications can increase the availability of tryptophan precursors. nih.govresearchgate.net
Pathway Analysis in Industrially Relevant Microorganisms
Beyond E. coli and yeast, L-Tryptophan (1-13C) is used to study metabolism in other industrially significant microorganisms.
Corynebacterium glutamicum : This bacterium is widely used for the industrial production of various amino acids, including L-tryptophan. researchgate.netasm.org Systems metabolic engineering, aided by comparative transcriptome and metabolome analyses, has been employed to develop high-producing strains. researchgate.netresearchgate.net Computational models of metabolism, in conjunction with experimental data from isotopic labeling, help identify key targets for genetic modification to enhance tryptophan yields. researchgate.netbiorxiv.orgbiorxiv.org
Bacillus subtilis : This soil bacterium is known for its ability to promote plant growth, partly through the production of the auxin, indole-3-acetic acid (IAA), which is synthesized from tryptophan. mdpi.com Studies have investigated the regulation of tryptophan biosynthesis genes in B. subtilis. asm.org Furthermore, research has explored how different carbon sources affect IAA production, with tryptophan being a necessary precursor. mdpi.com Probiotic strains of B. subtilis have also been shown to overproduce L-tryptophan. mdpi.com 13C-flux analysis has been used to characterize the central metabolism of B. subtilis under different nutrient conditions. nih.gov
Isotopic Studies in Pathogenic Microorganisms
Understanding the metabolism of pathogenic microorganisms is crucial for developing new therapeutic strategies.
Mycobacterium bovis BCG : This is the vaccine strain used against tuberculosis and serves as a model for studying the pathogenic Mycobacterium tuberculosis. Dual isotopic labeling with 13C and 15N has been used to simultaneously quantify carbon and nitrogen fluxes in M. bovis BCG. nih.gov These studies have provided insights into amino acid and nucleotide biosynthesis, establishing glutamate (B1630785) as a central node in nitrogen metabolism. nih.govresearchgate.net Research has also identified compounds that inhibit mycobacterial growth, with some studies showing that this inhibition can be rescued by the addition of L-tryptophan, suggesting the target of these compounds lies within the tryptophan biosynthesis pathway. researchgate.net Metabolomic analyses of macrophages infected with M. bovis BCG have revealed changes in amino acid levels, providing clues about the nutritional environment the bacterium experiences within the host cell. asm.org
Plant Metabolism Research
In plants, L-tryptophan is a critical precursor for a wide array of secondary metabolites, most notably the phytohormone auxin (indole-3-acetic acid or IAA), which is a key regulator of plant growth and development. mdpi.commdpi.com
Tracing Auxin Biosynthesis Pathways (Tryptophan-Dependent and Independent)
The biosynthesis of auxin in plants can occur through both tryptophan-dependent and tryptophan-independent pathways. bioone.orgpnas.org L-Tryptophan (1-13C) has been instrumental in dissecting these pathways. By feeding plants with labeled tryptophan and analyzing the resulting IAA, researchers can trace the metabolic route. bioone.org
The primary tryptophan-dependent pathway for auxin biosynthesis involves two key enzymatic steps: bioone.orgnih.gov
Conversion of L-tryptophan to indole-3-pyruvic acid (IPA) by the TAA family of aminotransferases. bioone.orgnih.gov
Oxidative decarboxylation of IPA to IAA by the YUCCA family of flavin monooxygenases. bioone.orgresearchgate.net
Isotope-labeling experiments using tryptophan-auxotroph mutants have provided evidence for the existence of a tryptophan-independent pathway, although the molecular components of this pathway are not yet fully understood. bioone.orgpnas.org Studies have shown that even in these mutants, some level of IAA is produced, suggesting an alternative route that bypasses tryptophan. pnas.org
| Enzyme Family | Abbreviation | Reaction Catalyzed | Reference |
|---|---|---|---|
| TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS | TAA | L-Tryptophan → Indole-3-pyruvic acid (IPA) | bioone.orgnih.gov |
| YUCCA | YUC | Indole-3-pyruvic acid (IPA) → Indole-3-acetic acid (IAA) | bioone.orgnih.gov |
Other proposed tryptophan-dependent pathways include the indole-3-acetamide (B105759) (IAM), tryptamine (B22526) (TAM), and indole-3-acetaldoxime (IAOx) pathways, named after their key intermediates. mdpi.compnas.orgresearchgate.net The use of L-Tryptophan (1-13C) and other isotopically labeled precursors continues to be a vital technique for unraveling the complexities of auxin biosynthesis and its regulation in plants. pnas.org
Carbon Partitioning and Flux in Plant Primary and Secondary Metabolism
The use of stable isotopes like ¹³C provides a non-invasive and sensitive method for monitoring metabolic flux in plants. researchgate.net L-Tryptophan (1-¹³C), along with other labeled precursors, is instrumental in tracing carbon allocation from primary metabolism, such as amino acid and protein synthesis, to the vast array of secondary metabolites that plants produce.
Metabolic Flux Analysis (MFA) is a key technique that leverages stable isotope labeling to quantify the rates of metabolic reactions within a biological system. researchgate.net By introducing a ¹³C-labeled substrate, researchers can track the label's incorporation into various downstream metabolites over time. This dynamic labeling approach allows for the calculation of metabolic flux values. nih.gov For instance, a study on cultured rice cells used [1-¹³C] L-serine as a precursor to determine the biosynthetic flux of tryptophan itself, which was found to be 6.0 ± 1.1 nmol per gram of fresh weight per hour. nih.gov This study further demonstrated that in genetically modified rice cells overexpressing a feedback-insensitive anthranilate synthase, the tryptophan biosynthetic flux increased approximately six-fold, leading to a 45-fold accumulation of tryptophan. nih.gov
Broader studies on carbon partitioning often utilize ¹³CO₂ to label the entire plant metabolome. researchgate.netslu.se These experiments provide a comprehensive view of how carbon is distributed between different organs and biochemical pathways. researchgate.nettum.de While these studies don't start with labeled tryptophan, they establish the principles of tracing carbon flow from central metabolism into various sinks, including the shikimate pathway which produces tryptophan. mdpi.com The insights gained from whole-plant labeling create a foundational understanding of the metabolic grid upon which the specific fate of tryptophan-derived carbon can be mapped using L-Tryptophan (1-¹³C). For example, experiments with ¹³C-labeled glucose in Chinese Hamster Ovary (CHO) cells have shown how the carbon backbone is utilized, with the acetyl group of acetyl-CoA becoming 97% ¹³C-labeled, indicating its primary source from the labeled nutrient. nih.govpnas.org Similar principles are applied in plant systems to understand the flux towards essential amino acids and their subsequent partitioning.
Investigation of Tryptophan-Derived Secondary Metabolite Pathways
L-Tryptophan is the precursor to a multitude of vital plant secondary metabolites, including the hormone auxin (indole-3-acetic acid, IAA) and various indole (B1671886) alkaloids that often serve as defense compounds. mdpi.comresearchgate.netfrontiersin.org Feeding experiments with ¹³C-labeled tryptophan are a cornerstone for elucidating the biosynthetic pathways of these molecules.
A study on barley (Hordeum vulgare) seedlings used tryptophan labeled with stable isotopes at various positions to unravel the biosynthesis of the indole alkaloid gramine (B1672134). semanticscholar.org By analyzing the incorporation of the label into gramine via mass spectrometry, researchers could deduce which atoms from the tryptophan precursor were retained in the final product. The results indicated that the indole ring, the β-carbon, and the amino group of tryptophan were directly inherited by aminomethylindole (AMI), a key intermediate, while the α-carbon was not. semanticscholar.org
| Labeled Tryptophan Fed to Barley | Isotope Incorporation into Gramine | Conclusion on Biosynthetic Pathway |
| [indole-2-¹³C]-Trp | Significant increase in isotopic gramine detected. semanticscholar.org | The indole ring of tryptophan is incorporated into gramine. |
| [α-¹³C]-Trp | Isotopic composition was not affected. semanticscholar.org | The α-carbon of the tryptophan side chain is lost during biosynthesis. |
| [β-¹³C]-Trp | Significant increase in isotopic gramine detected. semanticscholar.org | The β-carbon of the tryptophan side chain is retained in gramine. |
| [amino-¹⁵N]-Trp | Significant increase in isotopic gramine detected. semanticscholar.org | The amino group nitrogen of tryptophan is incorporated into gramine. |
Similarly, in the fungus Fusarium sacchari, feeding studies with [1-¹³C]- and [2-¹³C]tryptophans confirmed its role as the precursor to the mycotoxin fusarochromene, a finding that contradicted the previously assumed polyketide biogenesis. rsc.org The labeled tryptophan was incorporated with very high enrichment into the final product, demonstrating that the metabolite is derived from the oxidative cleavage of the amino acid. rsc.org In bacteria, stable-isotope assisted metabolite profiling of Rubrivivax benzoatilyticus cultures fed with carbon-labeled L-tryptophan (¹³C₁₁) revealed at least seventy labeled metabolites, helping to unravel its L-tryptophan catabolism under chemotrophic conditions. nih.gov These examples underscore the power of L-Tryptophan (1-¹³C) in confirming precursors and detailing the intricate steps of secondary metabolite synthesis in various organisms.
In Vitro and Cell-Free Systems
Beyond whole-organism studies, L-Tryptophan (1-¹³C) is an invaluable tool in controlled in vitro environments, enabling detailed analysis of molecular structure, enzyme function, and cellular proteomics.
Protein NMR for Structural and Functional Characterization utilizing Isotopic Labeling
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. However, for larger proteins, NMR spectra can become overwhelmingly complex due to signal overlap. portlandpress.com Isotopic labeling, where specific atoms are replaced with their NMR-active isotopes like ¹³C, is a crucial strategy to simplify these spectra and enhance sensitivity. portlandpress.comnih.govsigmaaldrich.com
Selectively labeling proteins with L-Tryptophan (1-¹³C) or other ¹³C-labeled isotopologues allows researchers to "turn on" signals from specific sites, making them easier to identify and analyze. portlandpress.com This site-specific information is essential for resonance assignment and for probing the structure and dynamics of specific regions of a protein, such as active sites or protein-protein interaction interfaces. researchgate.netacs.org For example, incorporating ¹³C-labeled tryptophan precursors into proteins enables high-resolution and high-sensitivity NMR spectroscopy, which can be used to probe the position of flexible loops near a protein's active site. researchgate.net
The synthesis of indoles labeled with ¹³C, which serve as precursors for tryptophan, allows for targeted labeling in both in vivo and in vitro protein synthesis systems. rsc.orgosi.lv This approach, often using inexpensive ¹³C-carbon dioxide as the isotope source, facilitates detailed structural studies that would otherwise be intractable. researchgate.netrsc.orgosi.lv Fractional ¹³C-labeling of tryptophan is another advanced strategy used to simplify polarization patterns in photo-CIDNP NMR experiments, which are used to study light-driven protein reactions. acs.org
Reconstituted Enzyme Systems for Kinetic and Mechanistic Studies
Reconstituted enzyme systems, where a purified enzyme is studied in a controlled environment with its substrate, are fundamental for understanding reaction mechanisms and kinetics. Using L-Tryptophan (1-¹³C) as a substrate in these systems allows researchers to track the fate of the labeled carbon atom through the catalytic cycle.
This approach was employed to investigate the mechanism of SktA, a diiron oxidase that converts tryptophan to skatole. nih.govacs.org By synthesizing various ¹³C-labeled isotopologues of tryptophan (e.g., [2-¹³C]-L-tryptophan, [3-¹³C]-L-tryptophan) and analyzing the products using Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹³C-NMR, the researchers could precisely determine the origin of the atoms in the final product. nih.govacs.org The experiments established that the C3 atom of tryptophan is retained in the skatole product, while the C1 and C2 atoms are excised. acs.org Further analysis of the reaction with [1,2,3-¹³C₃]-L-tryptophan identified the co-products as bicarbonate and cyanide. nih.gov
| Labeled Tryptophan Substrate | ¹³C Label Fate in SktA Reaction | Mechanistic Insight |
| [3-¹³C₁]-5-bromo-L-tryptophan | 1 Da mass increase in skatole product observed via LC-MS. acs.org | C3 atom of tryptophan is retained in the final skatole product. |
| [1,2,3-¹³C₃]-L-tryptophan | ¹³C-NMR detected labeled bicarbonate and cyanide as co-products. nih.gov | The C1 and C2 atoms of the tryptophan side chain are cleaved off during the reaction. |
This level of mechanistic detail, made possible by isotopic labeling, is critical for understanding enzyme function, revealing unprecedented chemical transformations, and guiding the engineering of enzymes for novel applications. Similar ¹³C-labeling experiments have been crucial in elucidating the mechanisms of other enzymes involved in tryptophan metabolism. biorxiv.orgd-nb.info
Applications in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. wikipedia.org It enables the comparison of protein abundances between different cell populations with high accuracy. researchgate.netsigmaaldrich.com The core principle of SILAC involves growing one cell population in a "light" medium containing naturally abundant amino acids and another population in a "heavy" medium where specific amino acids are replaced by their stable isotope-labeled counterparts (e.g., containing ¹³C or ¹⁵N). researchgate.netthermofisher.com
When the proteomes of the "light" and "heavy" cell populations are mixed, chemically identical peptides can be distinguished by their mass difference in a mass spectrometer. The ratio of the peak intensities directly reflects the relative abundance of the protein in the two samples. wikipedia.org
While L-arginine and L-lysine are the most commonly used amino acids in SILAC due to the properties of tryptic peptides, the methodology can be extended to other amino acids, including L-tryptophan. thermofisher.com Incorporating "heavy" L-Tryptophan (e.g., L-Tryptophan (¹³C₁₁)) allows for the precise quantification of tryptophan-containing proteins. nih.govisotope.com This is particularly useful for studying the regulation of specific protein sets or for use in organisms where arginine or lysine (B10760008) metabolism is problematic for standard SILAC. nih.gov The use of stable isotope-labeled amino acids, including tryptophan, is a cornerstone of modern quantitative proteomics, enabling global analysis of protein expression, protein-protein interactions, and post-translational modifications in response to various stimuli. wikipedia.orgresearchgate.net
Emerging Directions and Methodological Advancements in L Tryptophan 1 ¹³c Research
Integration with Systems Biology Approaches (e.g., Multi-Omics Data Fusion)
The use of L-Tryptophan (1-¹³C) is increasingly being integrated with systems biology to provide a holistic understanding of metabolic networks. This approach combines data from various "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—to construct comprehensive models of cellular processes.
Multi-omics data fusion allows researchers to connect the metabolism of L-tryptophan with broader physiological and pathological conditions. For instance, studies have utilized this approach to investigate the role of tryptophan metabolism in cancer progression and immune responses. nih.govfrontiersin.org By analyzing gene expression, protein levels, and metabolite concentrations simultaneously, a more complete picture of the tryptophan metabolic pathway and its regulatory mechanisms can be obtained. nih.gov
Recent research in gastric cancer has demonstrated the power of this integrated approach. nih.govfrontiersin.org By combining transcriptomic data with clinical outcomes, researchers have identified tryptophan metabolism-associated gene signatures that can predict patient prognosis. nih.govfrontiersin.org Similarly, in clear cell renal cell carcinoma, a multi-omics analysis established a tryptophan metabolism-related signature (TMRS) that correlates with immune cell infiltration and patient response to immunotherapy. nih.gov These studies highlight how data from L-tryptophan tracer experiments can be contextualized within a larger biological system, leading to the discovery of novel biomarkers and therapeutic targets. nih.govnih.gov
Table 1: Examples of Multi-Omics Studies Involving Tryptophan Metabolism
| Study Focus | Omics Data Integrated | Key Findings | Reference |
| Gastric Cancer Prognosis | Transcriptomics, Clinical Data | Identified a prognostic gene signature related to tryptophan metabolism. | nih.govfrontiersin.org |
| Clear Cell Renal Cell Carcinoma | Genomics, Transcriptomics, Proteomics, Clinical Data | Established a Tryptophan Metabolism-Related Signature (TMRS) associated with immune response. | nih.gov |
| Serotonin (B10506) Synthesis and Metabolic Homeostasis | Transcriptomics | Revealed the role of tryptophan hydroxylase and serotonin in regulating metabolic homeostasis. | nih.gov |
Development of Advanced Computational Tools for ¹³C-MFA and Isotopic Data Processing
The analysis of data from L-Tryptophan (1-¹³C) tracer experiments relies heavily on sophisticated computational tools, particularly for ¹³C-Metabolic Flux Analysis (¹³C-MFA). ¹³C-MFA is a powerful technique used to quantify the rates of metabolic reactions within a cell. researchgate.netdiabetesjournals.org Recent advancements in software and algorithms have significantly improved the efficiency and accuracy of these analyses.
Several software packages are now available to facilitate the processing of isotopic data. researchgate.netresearchgate.net Tools like INCA and 13CFLUX2, although often closed-source, have been instrumental in the field. researchgate.netresearchgate.net To address the need for more accessible and flexible tools, open-source platforms like FreeFlux have been developed. researchgate.net These tools enable researchers to model metabolic networks, simulate isotopic labeling patterns, and estimate metabolic fluxes from experimental data. researchgate.netresearchgate.net
Furthermore, the development of machine-learning-based frameworks is revolutionizing ¹³C-MFA. These approaches can overcome the computational intensity and potential for unstable solutions associated with traditional optimization-based methods. researchgate.net By training models on simulated labeling patterns, these frameworks can rapidly and reliably estimate flux ratios. researchgate.net The integration of ¹³C NMR data with statistical analysis workflows, using tools like STOCSY and SHY, also enhances the identification of metabolites and their correlation within complex biological mixtures. acs.org
Table 2: Computational Tools for ¹³C-MFA and Isotopic Data Processing
| Tool | Primary Function | Key Features | Reference |
| INCA | ¹³C-Metabolic Flux Analysis | Powerful tool for MFA, though often requires data import/export. | researchgate.net |
| 13CFLUX2 | ¹³C-Metabolic Flux Analysis | Widely accepted tool for flux estimation. | researchgate.netresearchgate.net |
| FreeFlux | Isotopically Nonstationary ¹³C-MFA | Open-source Python package for fast and reliable flux estimation. | researchgate.net |
| IsoQuant | SILAC-based Mass Spectrometry Quantitation | Calculates peptide/protein relative abundance ratios and provides visualization. | nih.gov |
| Machine Learning Frameworks | ¹³C Fluxomics | Uses machine learning to accelerate flux ratio estimation. | researchgate.net |
Novel Approaches for Designing and Synthesizing Complex Multi-Labeled Isotopologs
The synthesis of specifically labeled L-tryptophan isotopologs is crucial for detailed mechanistic studies of enzymes and metabolic pathways. rsc.org Traditional chemical synthesis methods can be complex and expensive, particularly for multi-labeled compounds. rsc.org Consequently, there is a growing interest in developing novel and efficient biosynthetic and chemoenzymatic approaches.
One promising strategy involves the use of engineered enzymes in a one-pot cascade reaction. For example, a modular biosynthetic route has been developed using L-threonine aldolase (B8822740) and an engineered β-subunit of tryptophan synthase to produce various tryptophan isotopologs from simple, inexpensive precursors like indole (B1671886), glycine, and formaldehyde. rsc.orgnih.gov This method allows for independent control of isotopic substitution at different positions of the tryptophan molecule. rsc.org
Researchers have also successfully synthesized several ¹³C and deuterium-labeled tryptophan isotopologs, such as [2-¹³C₁]-L-tryptophan, [3-¹³C₁]-L-tryptophan, and [1,2,3-¹³C₃]-L-tryptophan, using enzymes like tryptophan synthase from Salmonella enterica. acs.orgbiorxiv.orgnih.govnih.gov These custom-synthesized isotopologs have been instrumental in elucidating the reaction mechanisms of enzymes involved in the conversion of tryptophan to other molecules, such as skatole and indole nitrile. acs.orgbiorxiv.orgnih.govnih.gov The ability to create complex, multi-labeled isotopologs provides researchers with powerful tools to track the fate of individual atoms through intricate biochemical transformations. rsc.orgacs.orgbiorxiv.orgnih.govnih.gov
Table 3: Examples of Synthesized L-Tryptophan Isotopologs and their Applications
| Isotopolog | Synthesis Method | Application | Reference |
| [2-¹³C₁]-L-tryptophan | Enzymatic (Tryptophan Synthase) | Mechanistic studies of diiron oxidases. | acs.orgbiorxiv.orgnih.govnih.gov |
| [3-¹³C₁]-L-tryptophan | Enzymatic (Tryptophan Synthase) | Tracing carbon atom fate in skatole and indole nitrile biosynthesis. | acs.orgbiorxiv.orgnih.govnih.gov |
| [1,2,3-¹³C₃]-L-tryptophan | Enzymatic (Tryptophan Synthase) | Elucidating the origin of co-products in enzymatic reactions. | acs.orgbiorxiv.orgnih.govnih.gov |
| (2-¹³C, 2, 3, 3-²H₃)Trp | Dual Enzyme Cascade | Demonstrating modular control of isotopic substitution. | rsc.org |
Methodological Innovations in Stable Isotope Tracer Kinetic Studies (e.g., Dynamic Labeling)
Stable isotope tracer kinetic studies are fundamental to understanding the dynamics of metabolic pathways in vivo. maastrichtuniversity.nlnih.gov The use of L-Tryptophan (1-¹³C) in these studies allows for the measurement of protein synthesis rates and the flux through various metabolic pathways. cabidigitallibrary.org Methodological innovations, such as dynamic labeling, are enhancing the temporal resolution and a more detailed view of metabolic regulation.
Dynamic labeling experiments involve monitoring the incorporation of an isotopic tracer over time, providing insights into the kinetics of metabolic processes. This approach is particularly valuable for studying non-steady-state conditions, such as the response to a nutritional or pharmacological intervention. nih.gov Advances in mass spectrometry and NMR spectroscopy have improved the precision and sensitivity of detecting isotopic enrichment, enabling the analysis of smaller samples and the quantification of low-turnover pools. maastrichtuniversity.nlnih.gov
The application of stable isotope tracers, including L-Tryptophan (1-¹³C), extends to various areas of metabolic research, from investigating hepatic glucose metabolism to assessing whole-body protein turnover. maastrichtuniversity.nlnih.govcabidigitallibrary.org By combining tracer data with mathematical modeling, researchers can calculate key kinetic parameters, such as fractional synthesis rates and metabolic fluxes, providing a quantitative understanding of metabolic regulation in health and disease. researchgate.net
Q & A
Q. What is the significance of ¹³C isotopic labeling in L-tryptophan for metabolic flux analysis?
Methodological Answer:
- ¹³C-labeled L-tryptophan serves as a tracer to map metabolic pathways, enabling quantification of flux rates via techniques like nuclear magnetic resonance (NMR) or mass spectrometry (MS).
- Experimental design should include baseline measurements of unlabeled substrates to distinguish natural isotope abundance from labeled incorporation. For example, [1-13C]-L-tryptophan was used to track fungal biosynthesis pathways, revealing a 2.5% incorporation rate at the oxindole ring position using ¹³C NMR .
- Key considerations: Ensure isotopic purity (>98%) to minimize background noise and validate tracer specificity via control experiments.
Q. How can researchers verify the structural integrity of L-tryptophan (1-13C) in synthesized peptides?
Methodological Answer:
- Employ tandem mass spectrometry (MS/MS) to confirm peptide sequence and isotopic labeling.
- Use high-performance liquid chromatography (HPLC) with UV/Vis detection to assess purity (>98%) and retention time consistency with unlabeled standards .
- Cross-reference spectral data with databases (e.g., Creative Peptides’ catalog data for ¹³C-labeled amino acids) to validate molecular weight and isotopic distribution .
Advanced Research Questions
Q. How can spectral overlaps in ¹³C NMR be resolved when analyzing L-tryptophan (1-13C) in complex biological matrices?
Methodological Answer:
- Apply heteronuclear decoupling to suppress ¹H-¹³C coupling artifacts.
- Use 2D NMR techniques (e.g., HSQC or HMBC) to isolate signals from overlapping peaks. For instance, in fungal biosynthesis studies, ¹³C NMR resolved labeled carbons in paraherquamide A despite matrix complexity .
- Optimize magnetic field strength (>600 MHz) and sample preparation (e.g., deuterated solvents) to enhance resolution.
Q. What experimental controls are critical for validating ¹³C incorporation specificity in biosynthetic studies?
Methodological Answer:
- Negative controls : Use unlabeled L-tryptophan to establish baseline isotopic abundance.
- Isotopic dilution assays : Mix labeled and unlabeled substrates to quantify incorporation efficiency (e.g., 2.5% in fungal pathways) .
- Mass balance calculations : Compare theoretical and observed ¹³C enrichment using electrospray ionization mass spectrometry (ESI-MS) .
Q. How can contradictions in metabolic flux data from ¹³C-labeled L-tryptophan studies be addressed?
Methodological Answer:
- Statistical reconciliation : Apply constraint-based modeling (e.g., flux balance analysis) to reconcile discrepancies between NMR/MS data and theoretical pathways.
- Multi-tracer experiments : Combine ¹³C-labeled L-tryptophan with other isotopes (e.g., ¹⁵N) to cross-validate flux distributions.
- Error analysis : Quantify uncertainties from isotopic impurity, instrument drift, and biological variability using Monte Carlo simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
